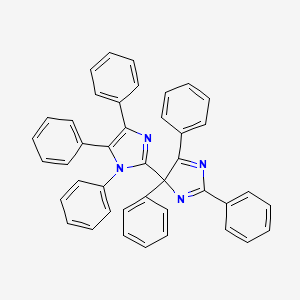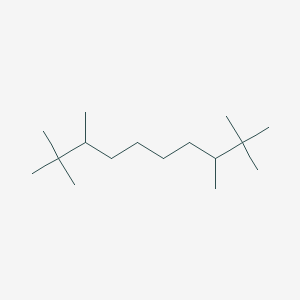
N-(Chloroacetyl)-D-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Chloroacetyl)-D-leucine: is a chemical compound that belongs to the class of chloroacetamides It is derived from D-leucine, an essential amino acid, and chloroacetyl chloride
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Chloroacetyl)-D-leucine typically involves the reaction of D-leucine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: N-(Chloroacetyl)-D-leucine can undergo various chemical reactions, including nucleophilic substitution, hydrolysis, and oxidation.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol.
Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to form D-leucine and chloroacetic acid.
Oxidation: Oxidizing agents can convert this compound into various oxidized products, depending on the conditions used.
Major Products Formed:
Nucleophilic Substitution: The major products are the substituted amides or esters.
Hydrolysis: The major products are D-leucine and chloroacetic acid.
Oxidation: The products vary depending on the oxidizing agent and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Chloroacetyl)-D-leucine is used as a building block in organic synthesis. It is employed in the synthesis of peptides and other complex molecules due to its reactivity and ability to introduce the chloroacetyl group into target molecules .
Biology: In biological research, this compound is used to study protein modifications and interactions. It can be used to modify proteins by introducing the chloroacetyl group, which can then react with other functional groups in the protein .
Medicine: this compound has potential applications in drug development. It can be used to synthesize novel compounds with potential therapeutic effects. Its ability to modify proteins makes it a valuable tool in the development of protein-based drugs .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(Chloroacetyl)-D-leucine involves its ability to react with nucleophiles. The chloroacetyl group is highly reactive and can form covalent bonds with nucleophilic groups in proteins and other molecules. This reactivity allows this compound to modify proteins and alter their function. The molecular targets and pathways involved depend on the specific application and the molecules being modified .
Vergleich Mit ähnlichen Verbindungen
N-(Chloroacetyl)-L-leucine: Similar to N-(Chloroacetyl)-D-leucine but derived from L-leucine.
N-(Chloroacetyl)-L-tyrosine: Another chloroacetamide derived from L-tyrosine.
N-(Chloroacetyl)-D-tyrosine: Similar to N-(Chloroacetyl)-L-tyrosine but derived from D-tyrosine.
Uniqueness: this compound is unique due to its specific stereochemistry. The D-isomer of leucine provides different biological activity and reactivity compared to the L-isomer. This stereochemistry can influence the compound’s interactions with biological molecules and its overall effectiveness in various applications .
Eigenschaften
CAS-Nummer |
64830-83-7 |
|---|---|
Molekularformel |
C8H14ClNO3 |
Molekulargewicht |
207.65 g/mol |
IUPAC-Name |
(2R)-2-[(2-chloroacetyl)amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C8H14ClNO3/c1-5(2)3-6(8(12)13)10-7(11)4-9/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)/t6-/m1/s1 |
InChI-Schlüssel |
VDUNMYRYEYROFL-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)CCl |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


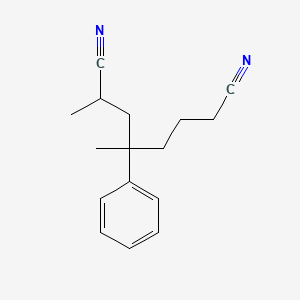
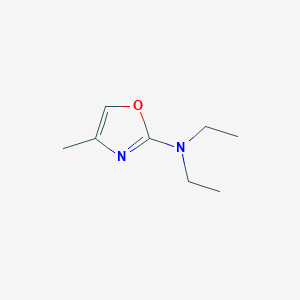

![1-[Dibutyl(chloro)stannyl]butan-2-ol](/img/structure/B14487850.png)
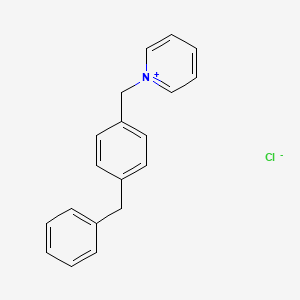
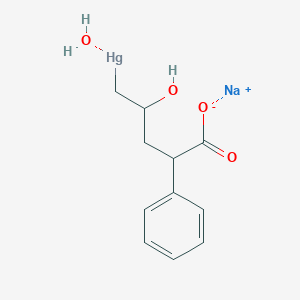
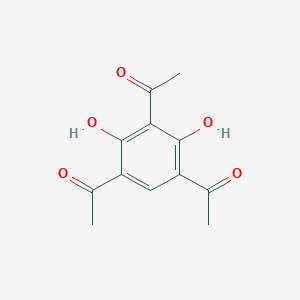
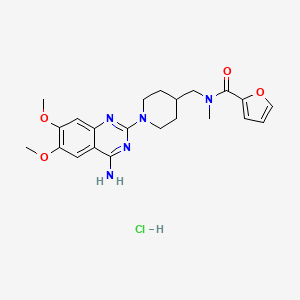
![2-[(Bromoacetyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14487890.png)
![4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline](/img/structure/B14487902.png)
![4,4'-[1,3-Phenylenebis(oxy)]bis(6-chloro-1,3,5-triazin-2-amine)](/img/structure/B14487908.png)
![2-Methyl-3-[(3-methyl-2-nitrophenyl)methyl]benzoic acid](/img/structure/B14487912.png)
